2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a diphenylacetamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest in various fields of scientific research due to its unique structural and chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, 5-carbamimidamido-2-(2,2-diphenylacetamido)-n-[(4-hydroxyphenyl)methyl]pentanamide, is known to interact with theNeuropeptide Y (NPY) Y1 receptor . NPY receptors are involved in various physiological processes, including the regulation of feeding behavior and energy homeostasis .
Mode of Action
It’s worth noting that many compounds with antioxidant properties, such as this one, act as electron donors in neutralizing free radical chromophores . They promote rapid reactions with free radicals, which can be monitored by spectrophotometric measurement of absorbance loss .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related toapoptosis and EGFR regulation . These pathways are crucial for cell survival and proliferation.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which is 331.365 Da for a structurally similar compound ) can influence these properties.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by the introduction of the diphenylacetamido group. The reaction conditions often require the use of catalysts such as Lewis acids, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, organometallic reagents, and strong bases are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetamido derivatives: These compounds share the diphenylacetamido group but differ in the attached heterocyclic ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-(2,2-Diphenylacetamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of the diphenylacetamido group and the phenyl-substituted thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c26-23(28)20-16-21(17-10-4-1-5-11-17)30-25(20)27-24(29)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,22H,(H2,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSAFYAKWDJLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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